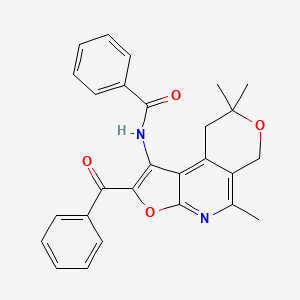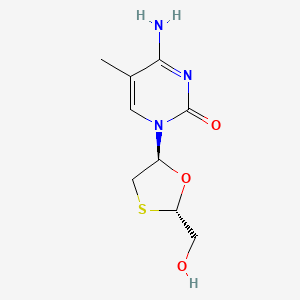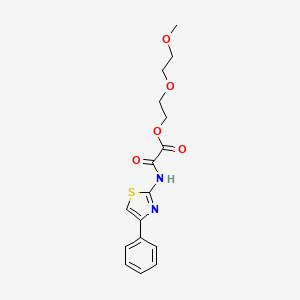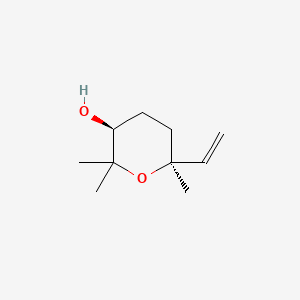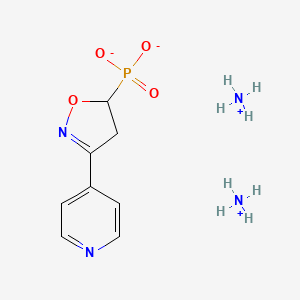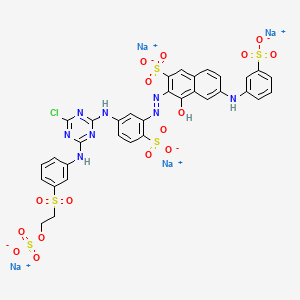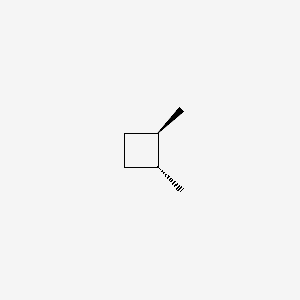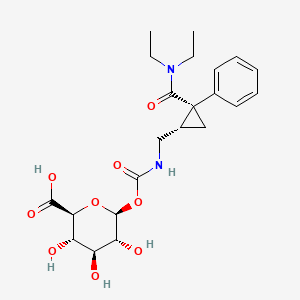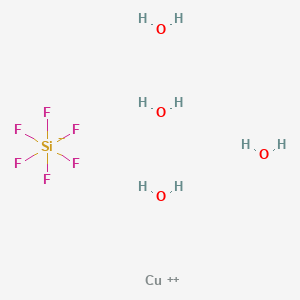
Cupric hexafluorosilicate tetrahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cupric hexafluorosilicate tetrahydrate is an inorganic chemical compound of copper from the group of hexafluorosilicates. It is known for its use as a pesticide and was historically used as a wood preservative . The compound has the molecular formula CuF6Si·4H2O and is characterized by its blue, monoclinic, efflorescent crystals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cupric hexafluorosilicate tetrahydrate can be synthesized by reacting copper(II) oxide or copper(II) hydroxide with hexafluorosilicic acid. The reaction typically occurs in an aqueous medium and results in the formation of the tetrahydrate form of the compound.
Industrial Production Methods: Industrial production of this compound involves the controlled reaction of copper(II) compounds with hexafluorosilicic acid under specific temperature and pH conditions to ensure the formation of the desired tetrahydrate form. The product is then purified and crystallized to obtain the final compound .
Analyse Des Réactions Chimiques
Types of Reactions: Cupric hexafluorosilicate tetrahydrate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The copper(II) ion can participate in redox reactions, where it can be reduced to copper(I) or oxidized to copper(III) under specific conditions.
Substitution Reactions: The compound can undergo substitution reactions where the hexafluorosilicate ion can be replaced by other anions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Sodium chloride, potassium nitrate.
Major Products Formed:
Oxidation: Formation of copper(III) compounds.
Reduction: Formation of copper(I) compounds.
Substitution: Formation of various copper salts depending on the substituting anion.
Applications De Recherche Scientifique
Cupric hexafluorosilicate tetrahydrate has diverse applications in scientific research:
Chemistry: Used as a reagent in various chemical syntheses and reactions.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in medical treatments due to its copper content.
Industry: Utilized in the dyeing and hardening of white marble, as well as in the treatment of plant diseases.
Mécanisme D'action
The mechanism of action of cupric hexafluorosilicate tetrahydrate involves the interaction of copper ions with biological molecules. Copper ions can generate reactive oxygen species (ROS), which cause oxidative damage to cellular components such as membranes, proteins, and DNA. This oxidative stress leads to the antimicrobial and pesticidal effects of the compound .
Comparaison Avec Des Composés Similaires
Cupric Chloride: Another copper(II) compound with similar antimicrobial properties.
Cupric Sulfate: Widely used as a fungicide and herbicide.
Cupric Nitrate: Used in various chemical syntheses and as a catalyst.
Uniqueness: Cupric hexafluorosilicate tetrahydrate is unique due to its hexafluorosilicate ion, which imparts specific chemical properties and reactivity. Its use as a pesticide and wood preservative also distinguishes it from other copper compounds .
Propriétés
Numéro CAS |
25869-11-8 |
|---|---|
Formule moléculaire |
CuF6H8O4Si |
Poids moléculaire |
277.68 g/mol |
Nom IUPAC |
copper;hexafluorosilicon(2-);tetrahydrate |
InChI |
InChI=1S/Cu.F6Si.4H2O/c;1-7(2,3,4,5)6;;;;/h;;4*1H2/q+2;-2;;;; |
Clé InChI |
NVCPXIBVEJXMKG-UHFFFAOYSA-N |
SMILES canonique |
O.O.O.O.F[Si-2](F)(F)(F)(F)F.[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-methoxyphenyl)imidazo[1,2-a]quinoxalin-4-amine](/img/structure/B12766266.png)
